1,4-Dimethylpyrrolidin-3-ol
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Overview
Description
1,4-Dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for regio- and stereoselective synthesis of the pyrrolidine ring . Another method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The compound is often produced in bulk for use in various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LAH) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated derivatives .
Scientific Research Applications
1,4-Dimethylpyrrolidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpyrrolidin-3-ol: A similar compound with slight structural differences, often used in similar applications.
Pyrrolidine: The parent compound, widely used in medicinal chemistry and organic synthesis.
Pyrrolidinone: Another derivative with different functional groups, used in various chemical reactions.
Uniqueness
1,4-Dimethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-3-7(2)4-6(5)8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
HXJHQHHJIQEZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C |
Origin of Product |
United States |
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